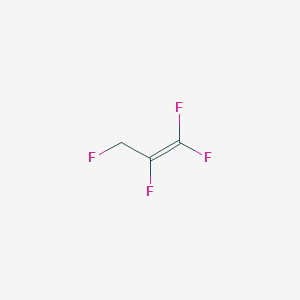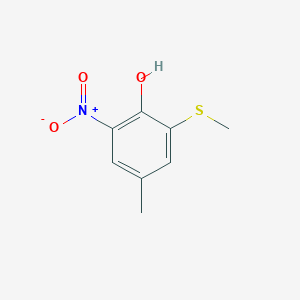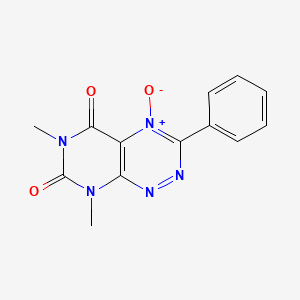
Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 6,8-dimethyl-3-phenyl-, 4-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 6,8-dimethyl-3-phenyl-, 4-oxide: is a heterocyclic compound that belongs to the class of pyrimido-triazine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido(5,4-e)-1,2,4-triazine derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Cyclization Reactions: Involving the condensation of appropriate amines with diketones or aldehydes.
Oxidation Reactions: Using oxidizing agents to introduce the oxide functionality.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor desired reaction pathways.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pyrimido(5,4-e)-1,2,4-triazine derivatives can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, pyrimido(5,4-e)-1,2,4-triazine derivatives are studied for their unique structural properties and reactivity. They are used as building blocks for the synthesis of more complex molecules.
Biology
In biology, these compounds are investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. Their ability to interact with biological macromolecules makes them valuable in drug discovery.
Medicine
In medicine, pyrimido(5,4-e)-1,2,4-triazine derivatives are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry
In industry, these compounds are used in the development of new materials, such as polymers and coatings, due to their stability and functional versatility.
Mecanismo De Acción
The mechanism of action of pyrimido(5,4-e)-1,2,4-triazine derivatives involves their interaction with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to therapeutic effects. The specific pathways and targets depend on the functional groups present in the molecule and the nature of the biological system.
Comparación Con Compuestos Similares
Similar Compounds
Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione: Without the 6,8-dimethyl-3-phenyl-4-oxide substituents.
Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 6,8-dimethyl-3-phenyl-: Without the 4-oxide substituent.
Uniqueness
The uniqueness of pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 6,8-dimethyl-3-phenyl-, 4-oxide lies in its specific substituents, which can influence its chemical reactivity, biological activity, and physical properties. These unique features may make it more effective in certain applications compared to its analogs.
Propiedades
Número CAS |
41661-91-0 |
|---|---|
Fórmula molecular |
C13H11N5O3 |
Peso molecular |
285.26 g/mol |
Nombre IUPAC |
6,8-dimethyl-4-oxido-3-phenylpyrimido[5,4-e][1,2,4]triazin-4-ium-5,7-dione |
InChI |
InChI=1S/C13H11N5O3/c1-16-11-9(12(19)17(2)13(16)20)18(21)10(14-15-11)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Clave InChI |
WWPIWUYDGLRTEG-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)[N+](=C(N=N2)C3=CC=CC=C3)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


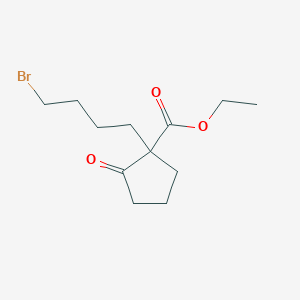



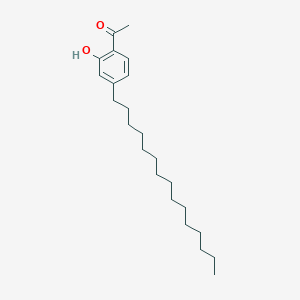
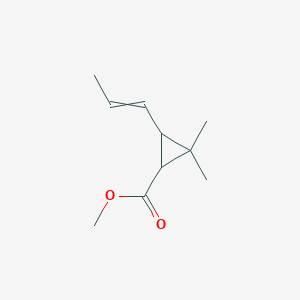
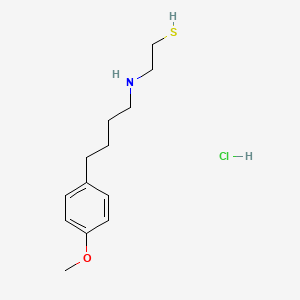


![2-Propenenitrile, 2-nitro-3-[1-(phenylmethyl)-1H-indol-3-yl]-](/img/structure/B14659285.png)
![12-Methylbenzo[c]acridin-7(12H)-one](/img/structure/B14659293.png)

